molecular formula C12H15N3 B13216857 N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine

N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13216857
M. Wt: 201.27 g/mol
InChI Key: QCDKFIPIQDWBMY-UHFFFAOYSA-N
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Description

N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an amine group at the 4-position and an ethyl-methylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-ethyl-6-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .

Scientific Research Applications

N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-3-10-6-4-5-9(2)12(10)15-11-7-13-14-8-11/h4-8,15H,3H2,1-2H3,(H,13,14)

InChI Key

QCDKFIPIQDWBMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC2=CNN=C2)C

Origin of Product

United States

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